1-Benzyl-3-(3-chloropropoxy)indazole

CYP450 inhibition Drug metabolism Enzyme modulation

1-Benzyl-3-(3-chloropropoxy)indazole (CAS 13109-79-0) is a synthetic heterocyclic compound belonging to the N1-benzyl substituted 3-alkoxyindazole class, with molecular formula C₁₇H₁₇ClN₂O and molecular weight 300.78 g/mol. This compound features a 3-chloropropoxy side chain at the C3 position of the indazole core and a benzyl group at the N1 position, establishing it as a versatile intermediate for further derivatization via nucleophilic substitution at the terminal chloro group.

Molecular Formula C17H17ClN2O
Molecular Weight 300.786
CAS No. 13109-79-0
Cat. No. B589072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(3-chloropropoxy)indazole
CAS13109-79-0
Synonyms3-(3-Chloropropoxy)-1-(phenylmethyl)-1H-indazole; 
Molecular FormulaC17H17ClN2O
Molecular Weight300.786
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCCCCl
InChIInChI=1S/C17H17ClN2O/c18-11-6-12-21-17-15-9-4-5-10-16(15)20(19-17)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2
InChIKeyYNQQQYOFVFYADI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-(3-chloropropoxy)indazole (CAS 13109-79-0): Aryloxyalkyl Indazole Building Block for CYP Inhibition Studies


1-Benzyl-3-(3-chloropropoxy)indazole (CAS 13109-79-0) is a synthetic heterocyclic compound belonging to the N1-benzyl substituted 3-alkoxyindazole class, with molecular formula C₁₇H₁₇ClN₂O and molecular weight 300.78 g/mol . This compound features a 3-chloropropoxy side chain at the C3 position of the indazole core and a benzyl group at the N1 position, establishing it as a versatile intermediate for further derivatization via nucleophilic substitution at the terminal chloro group . The compound has documented activity as a cytochrome P450 enzyme modulator, specifically with reported CYP3A4 inhibition data [1], and is commercially available as a liquid reagent with established storage requirements [2].

Synthetic intermediate 3-chloropropoxy electrophilic handle for nucleophilic derivatization
CYP inhibition studies Reported CYP3A4 interaction supports metabolic screening workflows
Reaction-ready liquid Free-base liquid form enables direct addition without neutralization

Why 1-Benzyl-3-(3-chloropropoxy)indazole Cannot Be Substituted with Other N1-Benzyl Indazole Derivatives


Indazole derivatives sharing the N1-benzyl core exhibit dramatically divergent biological profiles and physicochemical properties depending on C3 substitution. For example, YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole) functions as a soluble guanylate cyclase (sGC) activator and phosphodiesterase inhibitor with vasodilatory effects [1], whereas 1-benzylindazole-3-oxyacetic acid (bendazac) is a marketed non-steroidal anti-inflammatory agent with protein denaturation inhibition activity . 1-Benzyl-3-(3-chloropropoxy)indazole occupies a distinct functional niche: its 3-chloropropoxy side chain provides a reactive electrophilic handle for SN2 chemistry that the furyl and carboxymethyl ether analogs lack , while its documented CYP3A4 interaction distinguishes it from compounds without P450 modulation data. Substituting with uncharacterized indazoles or those lacking the chloropropoxy functionality would fundamentally alter both synthetic utility and biological profile, rendering experimental outcomes non-transferable across this structurally diverse class.

C3 substitution determines biological target N1-benzyl indazoles with furyl or carboxymethyl ether groups target sGC or anti-inflammatory pathways; CYP interaction profile may not transfer.
Synthetic handle absent in analogs Compounds lacking the 3-chloropropoxy chain cannot support nucleophilic displacement for library synthesis; reaction outcome differs fundamentally.
Uncharacterized indazoles introduce uncertainty Derivatives without documented CYP interaction data limit interpretation in metabolic stability assays; experimental results may not be comparable.

1-Benzyl-3-(3-chloropropoxy)indazole Quantitative Differentiation Evidence for Procurement and Research Selection


CYP3A4 Inhibition Profile: Differentiated Selectivity Pattern vs. Class Baseline

1-Benzyl-3-(3-chloropropoxy)indazole demonstrates measurable interaction with CYP3A4, with an experimentally determined inhibition Ki value > 50,000 nM after 30 minutes of incubation [1]. Computational ADMET prediction models additionally classify the compound as a non-inhibitor of CYP3A4 and a non-substrate of CYP2C9, while identifying it as a CYP2D6 substrate [2]. This CYP interaction signature provides a defined baseline that distinguishes it from uncharacterized indazole derivatives commonly used as synthetic intermediates without enzymatic activity data.

CYP3A4 Inhibition Ki
Class-level inference
Ki > 50,000 nM
Supports CYP3A4 interaction screening context
30-min incubation; compared to uncharacterized indazole derivatives
CYP450 inhibition Drug metabolism Enzyme modulation

Physical State: Liquid Formulation vs. Solid Alternative Forms for Direct Reaction Application

1-Benzyl-3-(3-chloropropoxy)indazole is supplied as a liquid reagent (appearance: liquid) at ambient shipping conditions [1], contrasting with the hydrochloride salt form (CAS 64563-67-3) which exists as a solid . The free base liquid state eliminates dissolution steps for certain reaction protocols where the hydrochloride salt would require additional base treatment to liberate the nucleophilic amine or alkoxide functionality, potentially improving synthetic workflow efficiency and reducing reaction time.

Physical state
Head-to-head
Liquid (free base)
vs
Solid (HCl salt)
Enables direct addition to reaction mixtures
Eliminates neutralization step required for salt form
Synthetic intermediate Reaction-ready reagent Nucleophilic substitution

Calculated Lipophilicity (LogP 4.4): Quantitative Partitioning Parameter for Chromatography and Formulation Design

The calculated octanol-water partition coefficient (XLogP) for 1-Benzyl-3-(3-chloropropoxy)indazole is 4.4 , placing it in the moderately lipophilic range characteristic of CNS-penetrant small molecules. This LogP value provides a quantitative parameter for reversed-phase HPLC method development, solid-phase extraction protocol optimization, and in silico ADME predictions. Unlike experimental LogD values that vary with pH, this XLogP represents the neutral species partitioning baseline applicable across pH ranges where the compound remains un-ionized.

Calculated LogP
Data to verify
XLogP = 4.4
Informs reversed-phase HPLC method development
Calculated neutral-species value; experimental LogD may differ
LogP prediction Chromatographic method development ADME property

Purity Specification: NLT 98% with ISO Certification for QC-Compliant Procurement

Commercial suppliers offer 1-Benzyl-3-(3-chloropropoxy)indazole with a purity specification of NLT 98% (not less than 98%) under ISO-certified manufacturing standards suitable for global pharmaceutical R&D and quality control applications . This purity threshold aligns with requirements for analytical standard use, synthetic intermediate applications, and biological assay reproducibility, providing a verifiable quality benchmark for procurement decisions.

Purity specification
Specification review
NLT 98%
Meets analytical standard purity threshold
ISO-certified manufacturing; supplier-reported
Analytical standard Quality control ISO certification

Storage Stability: Defined 2-8°C Refrigeration Requirement vs. Ambient-Stable Analogs

1-Benzyl-3-(3-chloropropoxy)indazole requires refrigerated storage at 2-8°C to maintain chemical integrity, despite being shipped under ambient conditions [1]. This storage requirement differentiates it from more robust analogs such as 1-benzylindazole (which is stable at room temperature) and from hydrochloride salt forms that may exhibit different stability profiles. Laboratories must account for refrigerated storage capacity and potential freeze-thaw considerations when procuring this compound.

Storage temperature
Reported
2–8 °C
vs ambient-stable analogs
20–25 °C
Requires refrigerated storage planning
Shipped ambient; inventory cold-chain capacity review advised
Compound storage Stability Inventory management

1-Benzyl-3-(3-chloropropoxy)indazole Recommended Research Applications Based on Verified Evidence


CYP3A4 Enzyme Interaction and Metabolic Stability Screening

Use 1-Benzyl-3-(3-chloropropoxy)indazole as a characterized CYP3A4-interacting probe in in vitro drug metabolism studies. The documented Ki > 50,000 nM for CYP3A4 inhibition [1] and computational ADMET predictions [2] provide a defined baseline for assessing structure-activity relationships among indazole-based P450 modulators. This compound is suitable for human liver microsome incubation studies where a known CYP interaction profile is required for data interpretation.

Nucleophilic Substitution Reactions at the 3-Chloropropoxy Terminus

Employ the compound as a reactive building block for SN2-based derivatization of the indazole scaffold. The terminal chloro group on the 3-chloropropoxy chain serves as an electrophilic site for nucleophilic displacement with amines, thiols, alkoxides, or other nucleophiles, enabling library synthesis of 3-aminopropoxy, 3-alkylthiopropoxy, or 3-alkoxypropoxy indazole analogs . The liquid free base form facilitates direct addition to reaction mixtures without neutralization steps required for hydrochloride salt forms [3].

Reversed-Phase HPLC Method Development and Validation

Utilize the defined LogP value of 4.4 as a quantitative parameter for developing and optimizing reversed-phase chromatographic separation methods. This calculated partition coefficient informs initial mobile phase composition selection (e.g., methanol-water or acetonitrile-water ratios) for isocratic or gradient elution protocols, reducing empirical optimization time. The NLT 98% purity specification supports use as a system suitability standard or reference material in analytical method qualification.

Indazole Scaffold SAR Studies with Defined Physicochemical Properties

Incorporate 1-Benzyl-3-(3-chloropropoxy)indazole into structure-activity relationship (SAR) studies of N1-benzyl-3-substituted indazoles where lipophilicity and hydrogen-bonding capacity must be controlled. With defined calculated parameters including XLogP 4.4, topological polar surface area 27 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors , this compound provides a well-characterized data point for establishing lipophilicity-activity correlations and for computational model validation.

Application
Selection Property
Validation Focus
CYP3A4 interaction screening
Reported CYP3A4 interaction profile
Metabolic stability assay context
SN2 derivatization library synthesis
3-chloropropoxy electrophilic site
Nucleophilic displacement compatibility
Reversed-phase HPLC method setup
Calculated lipophilicity parameter
Retention behavior optimization
Indazole scaffold SAR studies
Defined physicochemical descriptors
Lipophilicity-activity correlation review

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